1-(4-fluorophenyl)-N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)cyclopropanecarboxamide
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Overview
Description
1-(4-fluorophenyl)-N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)cyclopropanecarboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. This compound is characterized by the presence of a fluorophenyl group, a furan-2-carbonyl moiety, and a tetrahydroisoquinoline ring system, all connected to a cyclopropanecarboxamide core.
Preparation Methods
The synthesis of 1-(4-fluorophenyl)-N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)cyclopropanecarboxamide typically involves multiple steps, starting with the preparation of key intermediates. One common synthetic route includes the following steps:
Synthesis of 4-fluorophenyl intermediate:
Formation of furan-2-carbonyl intermediate: The furan ring is functionalized with a carbonyl group, typically through acylation reactions.
Construction of the tetrahydroisoquinoline ring: This can be achieved through Pictet-Spengler cyclization, where an amine and an aldehyde or ketone react to form the tetrahydroisoquinoline structure.
Cyclopropanecarboxamide formation: The final step involves coupling the previously synthesized intermediates with a cyclopropanecarboxamide moiety, often using amide bond formation techniques such as carbodiimide-mediated coupling.
Industrial production methods may involve optimization of these steps to improve yield, purity, and scalability, often employing continuous flow chemistry and automated synthesis platforms.
Chemical Reactions Analysis
1-(4-fluorophenyl)-N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)cyclopropanecarboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, where the fluorine atom is replaced by nucleophiles like amines or thiols.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon for hydrogenation), and specific temperature and pH conditions tailored to each reaction type.
Scientific Research Applications
1-(4-fluorophenyl)-N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)cyclopropanecarboxamide has been explored for various scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Potential therapeutic applications include its use as a lead compound for developing drugs targeting specific enzymes or receptors involved in diseases.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings with enhanced chemical resistance.
Mechanism of Action
The mechanism of action of 1-(4-fluorophenyl)-N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)cyclopropanecarboxamide involves its interaction with molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to active sites or allosteric sites, modulating the activity of the target protein. Pathways involved may include inhibition of enzyme activity, receptor antagonism, or modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar compounds to 1-(4-fluorophenyl)-N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)cyclopropanecarboxamide include:
1-(4-fluorophenyl)-N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide: Similar structure but with an acetamide group instead of a cyclopropanecarboxamide.
1-(4-fluorophenyl)-N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)butanamide: Similar structure but with a butanamide group.
1-(4-fluorophenyl)-N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide: Similar structure but with a benzamide group.
The uniqueness of this compound lies in its cyclopropanecarboxamide moiety, which imparts distinct steric and electronic properties, influencing its reactivity and interactions with biological targets.
Properties
IUPAC Name |
1-(4-fluorophenyl)-N-[2-(furan-2-carbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]cyclopropane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21FN2O3/c25-19-6-4-18(5-7-19)24(10-11-24)23(29)26-20-8-3-16-9-12-27(15-17(16)14-20)22(28)21-2-1-13-30-21/h1-8,13-14H,9-12,15H2,(H,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSWAFTDKSFJRTA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1C=CC(=C2)NC(=O)C3(CC3)C4=CC=C(C=C4)F)C(=O)C5=CC=CO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21FN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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